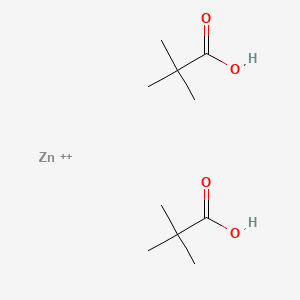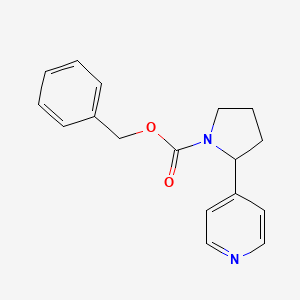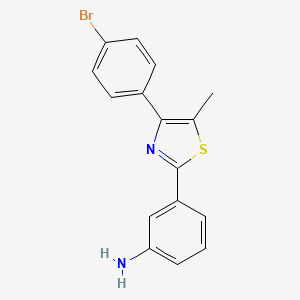![molecular formula C28H30N4O8 B11816033 Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate](/img/structure/B11816033.png)
Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-Phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl)oxalat ist eine komplexe organische Verbindung mit einer einzigartigen spirocyclischen Struktur. Diese Verbindung ist bekannt für ihre potenziellen Anwendungen in verschiedenen Bereichen, darunter die pharmazeutische Chemie und die Materialwissenschaft. Ihre Struktur besteht aus zwei spirocyclischen Diazaspiroheptaneinheiten, die durch eine Oxalatgruppe miteinander verbunden sind, was sie zu einem vielseitigen Baustein für die Synthese neuer Verbindungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Bis(2-Phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl)oxalat umfasst in der Regel mehrere Schritte. Eine gängige Methode beginnt mit der Herstellung von 2-Phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan, das dann mit Oxalsäure zur Bildung des Endprodukts umgesetzt wird. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Lösungsmitteln wie Dichlormethan (DCM) oder Tetrahydrofuran (THF) sowie Basen wie Kaliumcarbonat (K2CO3) oder Cäsiumcarbonat (Cs2CO3), um die Reaktion zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Skalierbarkeit des Prozesses kann aufgrund der Notwendigkeit einer präzisen Steuerung der Reaktionsbedingungen und der Entfernung von Nebenprodukten eine Herausforderung darstellen. Moderne Verfahren wie kontinuierliche Flusschemie und automatisierte Synthese können eingesetzt werden, um die Effizienz und Ausbeute des Produktionsprozesses zu verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen
Bis(2-Phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl)oxalat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können mit halogenierten Reagenzien unter basischen Bedingungen stattfinden
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie H2O2, Reduktionsmittel wie NaBH4 und Basen wie K2CO3. Die Reaktionen werden typischerweise in Lösungsmitteln wie DCM, THF oder Methanol (MeOH) bei kontrollierten Temperaturen und Drücken durchgeführt .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann. Substitutionsreaktionen können zur Bildung verschiedener substituierter spirocyclischer Verbindungen führen .
Wissenschaftliche Forschungsanwendungen
Bis(2-Phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl)oxalat hat mehrere wissenschaftliche Forschungsanwendungen:
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Werkzeug für die Untersuchung biologischer Prozesse und Interaktionen auf molekularer Ebene
Industrie: Die Verbindung kann bei der Herstellung von fortschrittlichen Materialien mit einzigartigen Eigenschaften verwendet werden, z. B. hohe Stabilität und Reaktivität
Wirkmechanismus
Der Wirkmechanismus von Bis(2-Phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl)oxalat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die spirocyclische Struktur ermöglicht es, an verschiedene Enzyme und Rezeptoren zu binden und deren Aktivität zu modulieren. Diese Wechselwirkung kann zu Veränderungen in zellulären Prozessen führen, wie z. B. Signaltransduktion, Genexpression und Stoffwechselwegen .
Wissenschaftliche Forschungsanwendungen
Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Bis(benzyl-2,6-diazaspiro[3.3]heptan-2-carboxylat)oxalsäure: Diese Verbindung hat eine ähnliche spirocyclische Struktur, jedoch mit Benzylgruppen anstelle von Phenylmethoxycarbonylgruppen.
2-Oxa-6-azaspiro[3.3]heptan: Eine weitere spirocyclische Verbindung mit einem Sauerstoffatom im Ring, die eine andere Reaktivität und Eigenschaften bietet.
Einzigartigkeit
Bis(2-Phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl)oxalat ist aufgrund seiner spezifischen funktionellen Gruppen und seiner spirocyclischen Struktur einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Vielseitigkeit in verschiedenen Reaktionen und Anwendungen macht es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und in industriellen Anwendungen .
Eigenschaften
Molekularformel |
C28H30N4O8 |
|---|---|
Molekulargewicht |
550.6 g/mol |
IUPAC-Name |
bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate |
InChI |
InChI=1S/C28H30N4O8/c33-21(39-23-27(13-29-14-27)17-31(23)25(35)37-11-19-7-3-1-4-8-19)22(34)40-24-28(15-30-16-28)18-32(24)26(36)38-12-20-9-5-2-6-10-20/h1-10,23-24,29-30H,11-18H2 |
InChI-Schlüssel |
MDKLVRRUGVTEHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CN1)CN(C2OC(=O)C(=O)OC3C4(CNC4)CN3C(=O)OCC5=CC=CC=C5)C(=O)OCC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(4-Methoxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B11815984.png)

![[(1-Carbamimidoylcyclopentyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B11815995.png)





![2-chloro-N-[2-[5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide](/img/structure/B11816020.png)
![2-{5-[1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dien-1-yl}-1-ethyl-3,3-dimethyl-5-sulfoindol-1-ium](/img/structure/B11816024.png)


![Tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane](/img/structure/B11816040.png)
